N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide
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Overview
Description
N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide is a synthetic peptide compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its specific sequence of amino acids, which imparts unique properties and functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, protected at its reactive groups, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency, yield, and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine residues, leading to the formation of dityrosine or other oxidized products.
Reduction: Reduction reactions may target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents used in SPPS.
Major Products Formed
Oxidation: Dityrosine, quinones, and other oxidized derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide sequence allows for precise binding and modulation of biological pathways, potentially leading to therapeutic effects. The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threonylamide: A closely related peptide with a similar sequence but different terminal group.
N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-serinamide: Another similar compound with a serine residue instead of threonine.
Uniqueness
N-Acetyl-D-tyrosyl-D-asparaginyl-D-tyrosyl-D-threoninamide is unique due to its specific sequence and the presence of D-amino acids, which can confer increased stability and resistance to enzymatic degradation compared to peptides composed of L-amino acids.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
653568-04-8 |
---|---|
Molecular Formula |
C28H36N6O9 |
Molecular Weight |
600.6 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2R)-1-[[(2R,3S)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C28H36N6O9/c1-14(35)24(25(30)40)34-28(43)21(12-17-5-9-19(38)10-6-17)32-27(42)22(13-23(29)39)33-26(41)20(31-15(2)36)11-16-3-7-18(37)8-4-16/h3-10,14,20-22,24,35,37-38H,11-13H2,1-2H3,(H2,29,39)(H2,30,40)(H,31,36)(H,32,42)(H,33,41)(H,34,43)/t14-,20+,21+,22+,24+/m0/s1 |
InChI Key |
ZARTVSXZVWVWEF-IRSHSORRSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)N)NC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)C)O |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C)O |
Origin of Product |
United States |
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